molecular formula C16H20N2O2 B2587997 3,3'-Diethoxybiphenyl-4,4'-diamine CAS No. 6264-77-3

3,3'-Diethoxybiphenyl-4,4'-diamine

Cat. No.: B2587997
CAS No.: 6264-77-3
M. Wt: 272.348
InChI Key: XRWMYQLURQHNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Diethoxybiphenyl-4,4’-diamine is an organic compound with the molecular formula C16H20N2O2 It is a derivative of biphenyl, featuring two ethoxy groups and two amino groups attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethoxybiphenyl-4,4’-diamine typically involves the reaction of 3,3’-diethoxybiphenyl with nitrobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The nitro groups are reduced to amino groups, resulting in the formation of 3,3’-Diethoxybiphenyl-4,4’-diamine .

Industrial Production Methods

In an industrial setting, the production of 3,3’-Diethoxybiphenyl-4,4’-diamine may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to ensure the complete reduction of nitro groups to amino groups. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethoxybiphenyl-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Diethoxybiphenyl-4,4’-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-Diethoxybiphenyl-4,4’-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Diethoxybiphenyl-4,4’-diamine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the ethoxy groups provide distinct advantages .

Properties

IUPAC Name

4-(4-amino-3-ethoxyphenyl)-2-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-19-15-9-11(5-7-13(15)17)12-6-8-14(18)16(10-12)20-4-2/h5-10H,3-4,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMYQLURQHNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.